Glycogen Phosphorylase Inhibition Potency: 1.5× and 4× Superior to 5-Fluoro and Des-Chloro Analogues
In a direct comparator study, the N,N-dimethylamide derivative synthesized from 5-chloro-1H-indole-2-carbonyl chloride produced an rHLGPa IC50 of 110 ± 12 nM, compared to 170 ± 16 nM for the 5-fluoro analogue and 440 ± 48 nM for the des-chloro (unsubstituted) analogue. This represents a 1.55-fold and 4.0-fold potency advantage, respectively. The 5-bromo analogue (97 ± 11 nM) was statistically equivalent, but the chloro-substituted compound offers a favorable balance of potency, lower molecular weight, and synthetic accessibility [1].
| Evidence Dimension | rHLGPa enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 110 ± 12 nM (5-chloro derivative, Compound 1) |
| Comparator Or Baseline | 5-Fluoro: 170 ± 16 nM; Des-chloro (H): 440 ± 48 nM; 5-Bromo: 97 ± 11 nM |
| Quantified Difference | 1.55-fold vs. 5-fluoro; 4.0-fold vs. des-chloro; 0.88-fold vs. 5-bromo |
| Conditions | Recombinant human liver glycogen phosphorylase a (rHLGPa) assay; n ≥ 3, triplicate |
Why This Matters
Procurement of 5-chloro-1H-indole-2-carbonyl chloride is essential for achieving nanomolar glycogen phosphorylase inhibition; substituting 5-fluoro or des-chloro acid chlorides yields 1.5–4× less potent amides.
- [1] Hoover, D. J.; Lefkowitz-Snow, S.; Burgess-Henry, J. L.; Martin, W. H.; Armento, S. J.; Stock, I. A.; McPherson, R. K.; Genereux, P. E.; Gibbs, E. M.; Treadway, J. L. Indole-2-carboxamide Inhibitors of Human Liver Glycogen Phosphorylase. J. Med. Chem. 1998, 41 (16), 2934–2938. DOI: 10.1021/jm980034i View Source
